molecular formula C20H19N3O3S B2503057 benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate CAS No. 2034434-62-1

benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate

Cat. No.: B2503057
CAS No.: 2034434-62-1
M. Wt: 381.45
InChI Key: LNHGWOSLUCYDJR-UHFFFAOYSA-N
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Description

Benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate is a synthetic organic compound featuring a benzyl carbamate group linked to a carbamoyl methyl chain, which is further connected to a pyridine-thiophene hybrid moiety. The pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) and thiophene (a five-membered aromatic heterocycle with one sulfur atom) confer distinct electronic and steric properties.

Properties

IUPAC Name

benzyl N-[2-oxo-2-[(2-thiophen-3-ylpyridin-3-yl)methylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-18(12-23-20(25)26-13-15-5-2-1-3-6-15)22-11-16-7-4-9-21-19(16)17-8-10-27-14-17/h1-10,14H,11-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHGWOSLUCYDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate typically involves multi-step organic reactions. One common method involves the use of an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and decrease the reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts and solvents can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to optimize the reaction yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can produce a wide variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound has been identified as having potential therapeutic applications, particularly in the field of medicinal chemistry. Its structural components suggest interactions with biological targets, which could lead to the development of new pharmaceuticals. Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Case Studies:
Several studies have explored the biological activity of related compounds, highlighting their ability to inhibit specific enzymes and receptors involved in disease pathways. For instance, compounds containing thiophene and pyridine moieties have shown promise in targeting cancer cell proliferation pathways through enzymatic inhibition .

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate typically involves carbamate chemistry. The reaction process may include:

  • Formation of Carbamate: Utilizing carbamic acid derivatives to form the carbamate linkage.
  • Pyridine and Thiophene Introduction: Employing nucleophilic substitution reactions to introduce the pyridinyl and thiophenyl groups into the molecular structure.

Chemical Properties:
The compound is characterized by its high solubility in polar solvents and presents as a white or colorless solid. Its molecular structure includes a five-membered heterocyclic moiety that contributes to its reactivity and interaction profile with biological systems.

Mechanisms of Action:
Research indicates that this compound may interact with various molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cancer cell growth.
  • Receptor Binding: It could bind to receptors involved in cellular signaling pathways, influencing physiological responses.

Biological Evaluation:
In vitro studies have demonstrated that similar compounds can modulate biochemical pathways effectively. For example, compounds featuring thiophene and pyridine rings have been evaluated for their antimicrobial properties, showcasing their potential as therapeutic agents against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property Target Compound (Inferred) Compound
Molecular Formula ~C₁₉H₁₈N₃O₃S (estimated) C₁₂H₁₄N₂O₃S
Molecular Weight ~376.43 g/mol 266.316 g/mol
LogP ~2.5–3.5 (higher lipophilicity) 1.582
Polar Surface Area (PSA) ~110–130 Ų 99.71 Ų
Key Functional Groups Benzyl carbamate, pyridine, thiophene Benzyl carbamate, azetidinone, methylsulfanyl

Key Observations :

  • Molecular Weight : The target compound’s larger size (due to the pyridine-thiophene moiety) may reduce solubility but enhance binding affinity to macromolecular targets.
  • Lipophilicity (LogP): The target’s higher LogP suggests improved membrane permeability compared to the azetidinone-containing compound, though this could compromise aqueous solubility.
  • PSA: The target’s higher PSA (attributed to additional heteroatoms) may limit blood-brain barrier penetration compared to the azetidinone compound, which has a moderately lower PSA .

Biological Activity

Benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate is a complex organic compound with notable potential in medicinal chemistry. This article delves into its biological activity, synthesis, and therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features a carbamate functional group , a thiophene ring , and a pyridine moiety , which contribute to its unique biological properties. The molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 354.4 g/mol.

Structural Features:

  • Carbamate Group: Enhances solubility and biological compatibility.
  • Thiophene Ring: Facilitates π-π stacking interactions, enhancing binding affinity to target proteins.
  • Pyridine Moiety: Contributes to the compound's ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiophene-Pyridine Intermediate: This can be achieved through cross-coupling reactions, such as Suzuki coupling.
  • Carbamate Formation: The reaction of the thiophene-pyridine intermediate with benzyl isocyanate leads to the formation of the carbamate structure.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies on related carbamate derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 Value (µM)Reference
Benzyl Carbamate DerivativeU-937 (Leukemia)5.85
Benzyl Carbamate DerivativeSK-MEL-1 (Melanoma)4.53

These values suggest that this compound may possess similar anticancer properties, warranting further investigation.

Enzyme Inhibition

The presence of the carbamate group allows for potential inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies on related compounds have demonstrated varying degrees of inhibition:

Compound TypeAChE IC50 (µM)BChE IC50 (µM)Reference
Salicylanilide Derivatives38.981.60
Other Carbamates1.60 - 311.0Varies

These results indicate that this compound could also act as an effective inhibitor of these enzymes, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Anticancer Activity : A novel series of benzamide derivatives were tested against human cancer cell lines, showing significant growth inhibition and promising IC50 values comparable to established drugs like doxorubicin .
  • Enzyme Inhibition Research : Investigations into the inhibition profiles of various carbamates indicated that certain derivatives exhibited stronger inhibition than traditional medications used for Alzheimer's disease .

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